6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one
Description
6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one is an indanone derivative featuring a trichloromethyl (-CCl₃) substituent at the 6-position of the fused bicyclic indenone scaffold. Indanones are valued for their versatility as intermediates in drug discovery and materials science, with substituents like halogens, alkoxy groups, and alkyl chains modulating their physicochemical and biological properties .
Properties
Molecular Formula |
C10H7Cl3O |
|---|---|
Molecular Weight |
249.5 g/mol |
IUPAC Name |
6-(trichloromethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H7Cl3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 |
InChI Key |
SISGITNYWMPRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2,3-dihydro-1H-inden-1-one. The reaction is carried out using trichloromethylating agents such as trichloromethyl chloroformate or trichloromethyl sulfenyl chloride under controlled conditions. The reaction is usually performed in the presence of a base, such as pyridine, to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO
Biological Activity
6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a trichloromethyl group attached to a dihydro-indenone framework, which is known for its reactivity and ability to interact with various biological targets. The presence of the trichloromethyl group enhances lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.
Anticancer Properties
Recent studies have indicated that compounds similar to 6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one exhibit significant anticancer activity. For instance, derivatives of indene compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.5 | ROS generation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, with a notable potency against Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of 6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to damage and apoptosis.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
Study 1: Anticancer Activity in vitro
A study conducted on various cancer cell lines demonstrated that 6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one induced apoptosis through mitochondrial pathways. The study reported significant upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), confirming its potential as an anticancer agent .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, the compound was tested against clinical isolates of bacteria. Results showed that it effectively inhibited bacterial growth at concentrations lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trichloromethyl (-CCl₃) and trifluoromethoxy (-OCF₃) groups enhance electrophilicity and metabolic stability but reduce solubility compared to methoxy (-OCH₃) or methyl (-CH₃) groups .
- Synthetic Accessibility: Chloro and methoxy derivatives are synthesized via Friedel-Crafts acylation or aldol condensation , while trifluoromethoxy analogs require specialized fluorination protocols .
Table 2: Comparative Pharmacological Profiles
Key Observations:
- Trichloromethyl Potential: The -CCl₃ group’s steric bulk and EWG nature may hinder binding to enzymes like AChE but could enhance reactivity in covalent inhibitor design.
- Methoxy and Benzylidene Derivatives: These groups improve binding to tubulin or AChE through hydrogen bonding and π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
